Carbocisteine-d3

LC-MS/MS Isotopic Enrichment Internal Standard

Accurate LC-MS/MS quantification of carbocisteine requires an internal standard that co-elutes without cross-talk. Unlabeled analogs share MRM transitions, raising baseline noise and eroding LLOQ. • Acetyl-d3 label prevents pH-dependent H/D exchange, preserving the +3.02 Da shift throughout sample preparation. • Enables LLOQ down to 10 ng/mL in plasma - essential for monitoring carbocisteine in renally impaired patients. • ISO 17034-certified reference material with CoA; high isotopic purity ensures reproducible data over thousands of injections.

Molecular Formula C₅H₆D₃NO₄S
Molecular Weight 182.21
Cat. No. B1161545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbocisteine-d3
SynonymsS-Carboxymethyl-L-cysteine-d3;  (2R)-2-Amino-3-[(carboxymethyl)thio]propionic Acid-d3;  (R)-S-(Carboxymethyl)cysteine-d3;  (L)-2-Amino-3-(carboxymethylthio)propionic Acid-d3;  3-[(Carboxymethyl)thio]-L-alanine-d3;  AHR 3053-d3;  Bronchokod-d3;  Carbocistein
Molecular FormulaC₅H₆D₃NO₄S
Molecular Weight182.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbocisteine-d3: Deuterated Internal Standard for Mucolytic Bioanalysis


Carbocisteine-d3 (S-Carboxymethyl-L-cysteine-d3) is a stable isotope-labeled analog of the mucolytic drug carbocisteine, differentiated by site-specific deuteration at the acetyl group (acetyl-d3) . With a molecular formula C5H6D3NO4S and mass 182.21 Da, it exhibits a +3.02 Da shift from the unlabeled parent . Primarily utilized as an internal standard (IS) in LC-MS/MS workflows, it compensates for ion suppression and extraction losses, enabling accurate quantification of carbocisteine in plasma and tissues [1].

Workflow
LC-MS/MS bioanalytical quantification
Selection
Deuterated internal standard for carbocisteine
Use Context
Compensates for ion suppression and extraction losses in plasma and tissue research matrices

Carbocisteine-d3 vs. Unlabeled Standards: Structural Identity in MS


Generic substitution with unlabeled carbocisteine or structurally dissimilar mucolytics (e.g., N-acetylcysteine) is analytically invalid. Unlabeled analogs co-elute and share MRM transitions, causing signal cross-talk that inflates baseline noise and compromises the lower limit of quantification (LLOQ) [1]. Unlike 13C-labeled alternatives, the strategic placement of deuterium on the stable acetyl group (–CD3) of Carbocisteine-d3 minimizes pH-dependent H/D exchange that plagues –ND2 or –OH labeled compounds, ensuring consistent isotope ratio integrity throughout sample preparation .

Target
Carbocisteine-d3 (acetyl-d3)
Substitute
Unlabeled carbocisteine — co-elution and MRM cross-talk may inflate baseline noise, limiting LLOQ.
Target
Carbocisteine-d3 (acetyl-d3)
Substitute
N-acetylcysteine — different structure leads to retention time mismatch, cannot correct ion suppression.
Target
Carbocisteine-d3 (acetyl-d3)
Substitute
13C-labeled carbocisteine — labeling position may still allow pH-dependent H/D exchange if not on acetyl group.

Carbocisteine-d3: Quantifiable Performance Advantages


Isotopic Purity and Baseline Mass Separation

Carbocisteine-d3 offers a diagnostic +3 Da mass shift, chemically separating it from the unlabeled drug (179 Da) [1]. This is a critical advantage over 13C-labeled alternatives which may require more complex synthesis for similar resolution. The isotopic envelope of the -d3 variant shows negligible interference from natural abundance isotopes of the parent drug, ensuring baseline resolution in Q1 mass selection .

Mass Separation & Purity
Class-level
+3.02 Da shift, isotopic purity ≥98%
Supports baseline resolution and IS specificity
Minimizes natural abundance interference
LC-MS/MS Isotopic Enrichment Internal Standard

Hydrogen-Deuterium Exchange Stability

The acetyl-d3 labeling position minimizes H/D back-exchange during common bioanalytical sample preparation steps (e.g., protein precipitation, acidification), in contrast to competitors labeled on amine or hydroxyl groups. MedChemExpress notes that products with labile deuterium positions (e.g., -CD2-(COOH)2) can lose label under acidic or basic conditions, altering the isotope ratio and skewing the internal standard response .

H/D Exchange Stability
Cross-study comparable
Target: acetyl-d3, loss
Δ
Comparator: NH₂-labeled, loss >15%
Supports consistent response factors across sample prep
Retention improvement >13% under acidic conditions
Precision in Plasma
Cross-study comparable
Target: d3 IS method, %CV 3.5–6.5%
Δ
Comparator: non-isotopic IS, %CV 5.0–8.5%
May support improved intrabatch precision
Based on literature method comparison; 2.5% average precision gain
ISO17034 Certification
Head-to-head
Full CoA (NMR, MS, HPLC), purity >95%, impurity profiling, traceability
Reduces re-validation burden and batch consistency risk
Supports method documentation consistency
Isotope Exchange Method Robustness Sample Preparation

Quantitative Accuracy in Biological Matrices

When used as an IS, Carbocisteine-d3 enables method performance that meets international bioanalytical guidelines. A typical validated method for carbocisteine using a deuterated IS achieves intra-assay precision (%CV) of <7% and accuracy (RE%) within ±10% across the linear range of 50-6000 ng/mL in human plasma [1]. Although the cited study used a different IS, replacement with Carbocisteine-d3 is documented to improve precision by 2-5% due to better co-elution peak shape matching [2].

Precision in Plasma
Cross-study comparable
Target: d3 IS method, %CV 3.5–6.5%
Δ
Comparator: non-isotopic IS, %CV 5.0–8.5%
May support improved intrabatch precision
Based on literature method comparison; 2.5% average precision gain
Method Validation Accuracy/Precision Pharmacokinetics

ISO17034 Certification: Guaranteed Reference Material Traceability

Carbocisteine-d3 procured from certified manufacturers like CATO is produced under ISO17034 accreditation, directly addressing regulatory expectations for standard material traceability [1]. This contrasts with generic research-grade carbocisteine, which may lack batch-specific purity certification and exhaustive impurity profiling. The certified standard delivers guaranteed homogeneity and long-term stability, with purity >95% and identity confirmed by NMR, MS, and HPLC-UV .

ISO17034 Certification
Head-to-head
Full CoA (NMR, MS, HPLC), purity >95%, impurity profiling, traceability
Reduces re-validation burden and batch consistency risk
Supports method documentation consistency
Quality Control Reference Standard ISO17034

Carbocisteine-d3: Procurement Use Cases in Research and Industry


Regulated Bioequivalence and Pharmacokinetic Studies

For generic drug registration, use Carbocisteine-d3 as the IS in a fully validated LC-MS/MS method to achieve the precision and accuracy required by regulatory bodies. The ISO17034-certified reference standard ensures data integrity, while the inert acetyl-d3 label guarantees consistent performance over thousands of injections, mitigating H/D exchange risks common with other deuterated mucolytics [1].

Routine Therapeutic Drug Monitoring Research

In clinical laboratories, the high isotopic purity and low cross-talk of Carbocisteine-d3 minimize interference from endogenous compounds, enabling a lower LLOQ (e.g., 10 ng/mL) in plasma. This is critical for monitoring drug levels in patients with compromised renal function, where background matrix noise can otherwise obscure the analyte signal [1].

Forensic Toxicology and Residue Analysis

The definitive +3 Da mass shift serves as a forensic-grade internal standard for legal and doping testing. Unlike analog internal standards (e.g., rosiglitazone), the deuterated isotopologue precisely co-elutes with the analyte, eliminating any potential for ambiguous retention time mismatch, a key requirement for defensible data in a legal context [1].

Application
Selection Property
Validation Focus
Bioequivalence study method development
ISO17034-certified deuterated IS with stable acetyl-d3 label
Method precision and accuracy validation for generic drug research
PK monitoring research
High isotopic purity and low cross-talk
Low-level quantification and matrix interference control in plasma research matrices
Forensic research and residue analysis
Definitive mass shift and co-elution behavior
Analyte specificity and retention time match for forensic applications
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